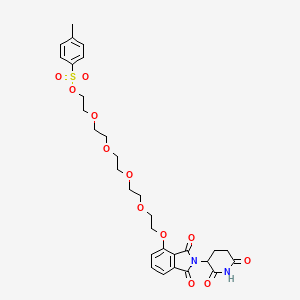
Thalidomide-O-PEG5-Tosyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-O-PEG5-Tosyl is a compound that integrates the properties of thalidomide, a polyethylene glycol (PEG) chain with five ethylene oxide (EO) repeating units (PEG5), and a tosylate (p-toluenesulfonate) functional group . This compound is primarily used in PROTAC (PROteolysis TArgeting Chimeras) technology, which is a novel approach in drug discovery and development .
Preparation Methods
The synthesis of Thalidomide-O-PEG5-Tosyl involves several steps:
Thalidomide Synthesis: Thalidomide is synthesized through a series of reactions starting from phthalic anhydride and L-glutamic acid.
PEGylation: The PEG chain is introduced by reacting thalidomide with a PEG derivative, typically under basic conditions.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity .
Chemical Reactions Analysis
Thalidomide-O-PEG5-Tosyl undergoes several types of chemical reactions:
Substitution Reactions: The tosylate group is a good leaving group, making the compound reactive towards nucleophiles such as amines and hydroxyl-containing molecules
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the tosylate group.
Oxidation and Reduction:
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles like amines for substitution reactions . Major products formed include the corresponding substituted thalidomide derivatives and hydrolyzed products .
Scientific Research Applications
Thalidomide-O-PEG5-Tosyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms
Biology: The compound is used in PROTAC technology to target specific proteins for degradation, aiding in the study of protein function and regulation
Medicine: This compound is explored for its potential in drug development, particularly in targeting diseases like cancer and inflammatory conditions
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of Thalidomide-O-PEG5-Tosyl involves its role in PROTAC technology. The thalidomide moiety binds to cereblon, a component of the E3 ubiquitin ligase complex . This binding leads to the recruitment of the target protein to the E3 ligase, resulting in its ubiquitination and subsequent degradation by the proteasome . This mechanism allows for the selective degradation of specific proteins, making it a powerful tool in drug discovery and development .
Comparison with Similar Compounds
Thalidomide-O-PEG5-Tosyl can be compared with other similar compounds used in PROTAC technology:
Thalidomide: The parent compound, used for its immunomodulatory and anti-angiogenic properties
Lenalidomide and Pomalidomide: These are analogs of thalidomide with improved efficacy and reduced side effects
Thalidomide-O-PEG3-Tosyl: A similar compound with a shorter PEG chain, which may affect its solubility and reactivity
This compound is unique due to its longer PEG chain, which can enhance its solubility and bioavailability, making it a valuable tool in PROTAC technology .
Properties
Molecular Formula |
C30H36N2O12S |
|---|---|
Molecular Weight |
648.7 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C30H36N2O12S/c1-21-5-7-22(8-6-21)45(37,38)44-20-18-42-16-14-40-12-11-39-13-15-41-17-19-43-25-4-2-3-23-27(25)30(36)32(29(23)35)24-9-10-26(33)31-28(24)34/h2-8,24H,9-20H2,1H3,(H,31,33,34) |
InChI Key |
JMGZBYJZCMGZII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


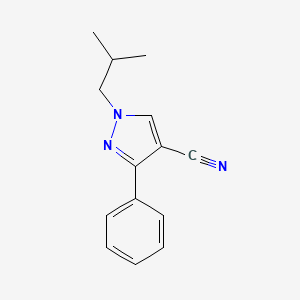
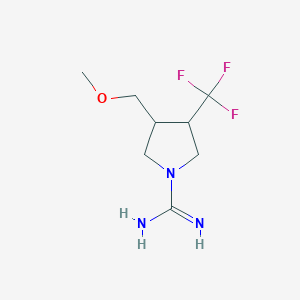
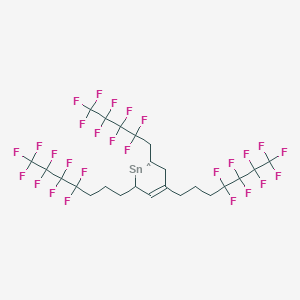
![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B13427252.png)
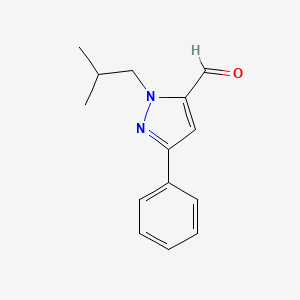
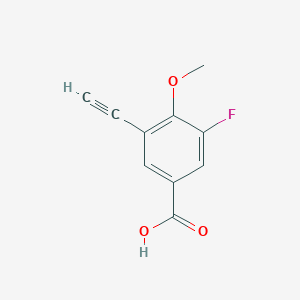
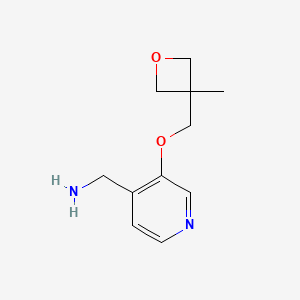
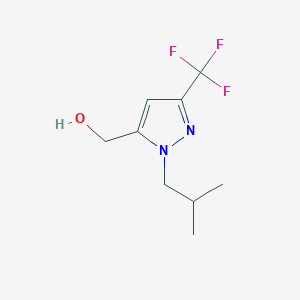
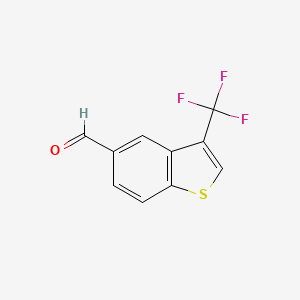
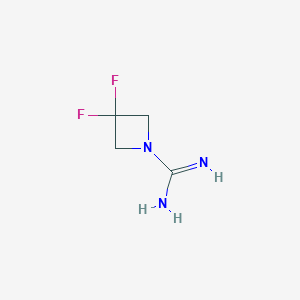
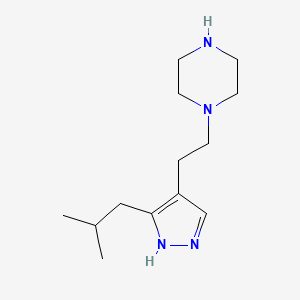
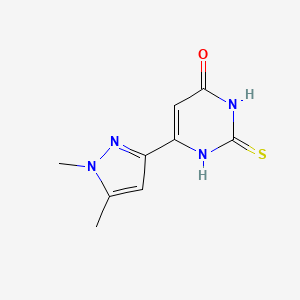
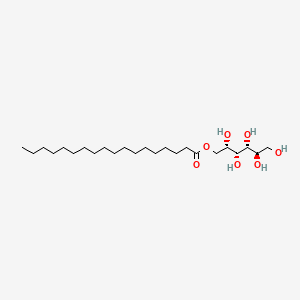
![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B13427315.png)
